molecular formula C7H7BrN2 B1520209 4-Bromo-2-cyclopropylpyrimidine CAS No. 1086381-83-0

4-Bromo-2-cyclopropylpyrimidine

Cat. No.: B1520209
CAS No.: 1086381-83-0
M. Wt: 199.05 g/mol
InChI Key: ALAVWDPEXFVTEU-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure in the realm of organic and medicinal chemistry. mdpi.combohrium.com Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in a wide array of therapeutic agents. mdpi.combohrium.comnih.gov The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties for various biological targets. mdpi.com Consequently, pyrimidine derivatives have been investigated for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory applications. mdpi.commdpi.comtandfonline.com

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The incorporation of a cyclopropyl group into a molecule is a deliberate design strategy employed by medicinal chemists to enhance its properties. iris-biotech.descientificupdate.com This small, three-membered ring introduces a degree of conformational rigidity, which can help in positioning other functional groups for optimal interaction with a biological target. iris-biotech.de The unique electronic nature of the cyclopropyl ring, with its enhanced p-character, can also influence a molecule's reactivity and metabolic stability. scientificupdate.comfiveable.menih.gov Notably, the replacement of other alkyl groups with a cyclopropyl moiety can lead to improved potency, reduced off-target effects, and better metabolic profiles. nih.govacs.org

Role of Halogenation (Bromine) in Modulating Chemical Reactivity and Biological Activity

The introduction of a halogen atom, in this case, bromine, onto a molecule is a powerful tool for modulating its chemical and biological characteristics. Bromine is a highly reactive element that can serve as a "handle" for further synthetic transformations, allowing for the construction of more complex molecules. chemistrytalk.orgacsgcipr.org In medicinal chemistry, the presence of bromine can influence a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Bromine's electron-withdrawing nature can also alter the electronic environment of the pyrimidine ring, thereby influencing its reactivity and potential interactions with biological targets. chemistrytalk.org Bromine-containing compounds have found applications as sedatives, antiseptics, and have been investigated for their potential in anticancer and antiviral drug development. bsef.comtethyschemical.comazom.com

Overview of Research Trajectories for 4-Bromo-2-cyclopropylpyrimidine

The compound this compound itself is a subject of interest primarily as a building block in synthetic chemistry. Its structure combines the key features discussed above: a biologically relevant pyrimidine core, a property-enhancing cyclopropyl group, and a reactive bromine atom. This combination makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Research involving this compound often focuses on its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is replaced by other functional groups to generate libraries of novel compounds for biological screening. researchgate.netresearchgate.net The primary trajectory for this compound is therefore as a starting material or intermediate in the synthesis of new chemical entities with tailored properties.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 1086381-83-0 ambeed.combiomall.in
Molecular Formula C7H7BrN2-
Molecular Weight 200.05 g/mol -
Appearance Not specified in results-
Boiling Point Not specified in results-
Melting Point Not specified in results-

Properties

IUPAC Name

4-bromo-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAVWDPEXFVTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopropylpyrimidine and Its Precursors

Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Cyclopropyl (B3062369) Substitution

The formation of the 2-cyclopropylpyrimidine (B1313821) core is a critical first step, which can be achieved through various cyclization strategies. These methods often involve the condensation of a three-carbon component with an amidine derivative.

Cyclization Reactions for Pyrimidine Core Formation

The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. rsc.orgnih.gov To synthesize a 2-cyclopropylpyrimidine, cyclopropanecarboxamidine is a key reagent. This approach, a variation of the classical Pinner synthesis, involves reacting the amidine with a suitable β-dicarbonyl compound, β-ketoester, or α,β-unsaturated ketone. rsc.orgresearchgate.net

For instance, the reaction of cyclopropanecarboxamidine hydrochloride with a β-ketoester like ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) leads to the formation of 2-cyclopropyl-6-methyl-pyrimidin-4(3H)-one. The mechanism involves the initial formation of an enolate from the β-ketoester, which then undergoes nucleophilic attack by the amidine, followed by cyclization and dehydration to yield the pyrimidinone ring. nih.gov

A summary of representative cyclization reactions is presented below.

Three-Carbon ComponentN-C-N ComponentConditionsProduct Type
β-KetoesterCyclopropanecarboxamidineBasic (e.g., NaOEt in EtOH)2-Cyclopropylpyrimidin-4-one
α,β-Unsaturated KetoneCyclopropanecarboxamidineMetal-free, Photo-oxidation2-Cyclopropyl-dihydropyrimidine
Malondialdehyde equivalentCyclopropanecarboxamidineAcidic or Basic2-Cyclopropylpyrimidine

This table presents generalized reaction pathways for the formation of the 2-cyclopropylpyrimidine core.

Introduction of Cyclopropyl Group

The cyclopropyl group can be introduced either before or after the formation of the pyrimidine ring.

Pre-Cyclization Introduction: This is the most direct method, where cyclopropanecarboxamidine is used as a primary building block in the cyclization reaction, as detailed above. The synthesis of cyclopropanecarboxamidine itself can be achieved from cyclopropanecarbonitrile through various methods, including the Pinner reaction or by using copper-catalyzed protocols for the addition of amines to nitriles. mdpi.comsemanticscholar.org

Post-Cyclization Introduction: Alternatively, a pre-formed pyrimidine ring bearing a suitable leaving group (e.g., a halogen or a sulfone) at the C2 position can be functionalized with a cyclopropyl group. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. For example, 2-chloropyrimidine can react with cyclopropylboronic acid under Suzuki coupling conditions (palladium catalyst and a base) or with cyclopropylzinc reagents under Negishi coupling conditions to install the cyclopropyl moiety at the C2 position.

Selective Bromination Techniques at the Pyrimidine C4 Position

The pyrimidine ring is π-deficient, which makes direct electrophilic substitution challenging, especially at the C2, C4, and C6 positions. researchgate.net Therefore, achieving selective bromination at the C4 position requires specialized strategies that overcome the inherent low reactivity of this site towards electrophiles.

Electrophilic Aromatic Substitution Approaches on Pyrimidines

Direct electrophilic bromination of an unsubstituted pyrimidine ring with reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) preferentially occurs at the C5 position, which is the most electron-rich carbon in the ring. nih.govgoogle.comfiu.edu Direct electrophilic attack at the C4 position is electronically disfavored.

A more viable and common strategy to obtain a 4-bromopyrimidine is not through direct C-H functionalization but via the conversion of a precursor, specifically a pyrimidin-4(3H)-one (also known as a 4-hydroxypyrimidine). This precursor can be synthesized as described in section 2.1.1. The hydroxyl group at the C4 position can then be converted to a bromine atom using standard halogenating agents.

Common reagents for this transformation include:

Phosphorus oxybromide (POBr₃): Heating the pyrimidinone with POBr₃ is a classical and effective method.

Phosphorus pentabromide (PBr₅): This is another powerful brominating agent for this conversion.

Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄): This reagent combination (Appel reaction conditions) can also be used under milder conditions.

This two-step sequence—cyclization to a pyrimidin-4-one followed by bromination—is a robust and widely used method for preparing 4-bromopyrimidines. clockss.org

PrecursorReagentConditionsProduct
2-Cyclopropyl-pyrimidin-4(3H)-onePOBr₃Reflux4-Bromo-2-cyclopropylpyrimidine
2-Cyclopropyl-pyrimidin-4(3H)-onePBr₅ / POBr₃HeatThis compound

This table illustrates the conversion of a pyrimidinone precursor to the final brominated product.

Directed Ortho-Metallation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. harvard.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position.

To achieve C4-bromination on a pre-formed 2-cyclopropylpyrimidine ring, a DMG would need to be installed at the C5 position. A suitable DMG, such as a pivaloylamino (-NHPiv) or an alkoxy group, could direct lithiation to the C4 position. researchgate.net The resulting C4-lithiated pyrimidine intermediate can then be trapped with an electrophilic bromine source, such as 1,2-dibromoethane, hexabromoethane, or N-bromosuccinimide (NBS), to yield the desired this compound.

Hypothetical DoM Route:

Synthesis of Precursor: Start with 2-cyclopropylpyrimidine.

Installation of DMG: Introduce a directing group at the C5 position (e.g., via C5-lithiation and quenching).

Directed Lithiation: Treat the 5-substituted-2-cyclopropylpyrimidine with a strong lithium amide base (e.g., LiTMP or LDA) to deprotonate the C4 position. nih.govnih.gov

Bromination: Quench the resulting organolithium species with an electrophilic bromine source.

While powerful, this method requires the synthesis of a more complex precursor containing a directing group that may need to be removed in a subsequent step.

Photochemical and Radical-Mediated Bromination

Radical-based C-H functionalization offers an alternative approach that is often complementary to ionic pathways. In these reactions, a radical species attacks the electron-deficient pyrimidine ring. nih.gov The regioselectivity of radical addition to heterocycles can be influenced by factors such as the nature of the radical (nucleophilic or electrophilic) and the reaction conditions (e.g., pH). nih.govnih.gov

For π-deficient heterocycles like pyrimidine, nucleophilic radicals tend to add to the electron-poor C2, C4, or C6 positions. A bromine radical (Br•), which can be generated photochemically from sources like N-bromosuccinimide or via radical initiators, could potentially add to the C4 position. The resulting radical adduct would then need to be oxidized to the final aromatic product.

However, controlling regioselectivity in radical reactions can be challenging, and mixtures of isomers are often obtained. While photochemical bromination is well-established for benzylic positions adjacent to aromatic rings, its application for direct, selective C-H bromination on the pyrimidine core itself is less common and would require careful optimization of conditions to favor C4 functionalization over other positions.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the effective preparation of its constituent precursors. This involves the synthesis of halogenated pyrimidine intermediates and the preparation of cyclopropyl-containing building blocks, which are then combined to form the target molecule.

Synthesis of Halogenated Pyrimidine Intermediates (e.g., 5-Bromo-2,4-dichloropyrimidine)

A key precursor in the synthesis of various pyrimidine derivatives is 5-Bromo-2,4-dichloropyrimidine. This intermediate is typically synthesized from 5-bromouracil through chlorination. Common chlorinating agents include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

One documented method involves heating 5-bromouracil in phosphorus oxychloride. The reaction mixture is refluxed for several days, after which the excess POCl₃ is removed by distillation to yield the desired product. prepchem.com An alternative approach uses phosphorus pentachloride in a solvent like 1,1,2-trichloroethane. The reaction mixture is heated to reflux, and upon completion, the product is isolated through an aqueous workup and extraction, followed by purification, often by silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com This method has been reported to produce 5-bromo-2,4-dichloropyrimidine in high yield and purity. chemicalbook.comchemicalbook.com Another variation employs N,N-Dimethylaniline in conjunction with phosphorus oxychloride. jocpr.com

The table below summarizes various synthetic conditions for the preparation of 5-Bromo-2,4-dichloropyrimidine.

Starting MaterialReagentsSolventConditionsYieldPurity
5-bromouracilPhosphorus pentachloride (PCl₅)1,1,2-trichloroethaneReflux99.5%97%
5-bromouracilPhosphorus oxychloride (POCl₃)NoneReflux (4 days)82%Not Specified
5-bromouracilPhosphorus oxychloride (POCl₃), N,N-DimethylanilineNot SpecifiedDropwise addition at 40°CNot SpecifiedNot Specified

This table is generated based on available research data and is for informational purposes only.

Scalable Synthesis and Process Optimization

Moving from laboratory-scale synthesis to large-scale production presents numerous challenges, including maintaining yield and purity. Process optimization is key to developing efficient, cost-effective, and scalable synthetic protocols.

Large-Scale Synthetic Protocols

Developing a scalable synthesis requires a streamlined process that is robust and reproducible. For complex molecules like nucleoside analogues, this can involve multi-step sequences that are optimized for large-scale execution. nih.gov An example of a scalable process for a related class of compounds, 4'-thionucleosides, demonstrates the possibility of multi-gram preparation through a carefully designed synthetic route. nih.govrsc.orgnih.govresearchgate.net This often involves minimizing the number of purification steps and using reagents and conditions suitable for large reaction volumes. researchgate.net The principles from such syntheses, including streamlined processes and optimization for minimal chromatography, can be applied to the large-scale production of this compound. researchgate.net

Yield Enhancement and Purity Control in Multi-Step Synthesis

Purity control is another critical aspect, ensuring that the final product meets the required specifications. This involves the removal of unreacted starting materials, byproducts, and other impurities. Common purification techniques in chemical synthesis include:

Chromatography: Techniques like silica gel column chromatography are effective for separating compounds with different polarities. chemicalbook.comchemicalbook.com

Recrystallization: This method is used to purify solid compounds based on differences in solubility.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. chemicalbook.comchemicalbook.comjocpr.com

Distillation: This technique is suitable for purifying volatile liquids based on differences in boiling points. prepchem.com

Real-time analysis and in-process monitoring can also be implemented to control the formation of hazardous substances and ensure the desired product quality. nih.gov

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis aims to reduce the environmental impact of chemical processes. sekisuidiagnostics.commdpi.com These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. nih.gov

For the synthesis of pyrimidine derivatives, several green chemistry approaches have been explored. rasayanjournal.co.in These include:

Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones as they are used in smaller amounts and can be recycled. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov Solvent-free reaction conditions are an ideal approach to reduce waste and environmental impact. mdpi.com

Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for example, by running reactions at ambient temperature and pressure. nih.gov Microwave-assisted synthesis is one technique that can lead to shorter reaction times and reduced energy consumption. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product, which improves efficiency and reduces waste. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Advanced Transformations of 4 Bromo 2 Cyclopropylpyrimidine

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the 4-bromo-2-cyclopropylpyrimidine ring is a key functional group that enables the formation of new carbon-carbon (C-C) bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures based on the pyrimidine (B1678525) scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For this compound, the bromine atom at the C4-position serves as the electrophilic partner. This reaction is valued for its mild conditions and the commercial availability and stability of boronic acids. libretexts.orgfishersci.co.uk

The reaction of this compound with various aryl or heteroaryl boronic acids typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent. mdpi.com The base, often an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate (B84403) like potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle. mdpi.comstackexchange.com Solvents such as 1,4-dioxane, toluene (B28343), or aqueous mixtures are commonly used. mdpi.com The reaction of 2,4-dichloropyrimidines has been shown to proceed efficiently with microwave irradiation, significantly reducing reaction times. mdpi.com

While specific examples for this compound are not extensively documented, the reactivity of analogous compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrates the feasibility of this transformation. In one study, the Suzuki coupling of this compound with various arylboronic acids was achieved using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane, yielding the corresponding arylated pyrimidines. mdpi.com Electron-rich boronic acids have been observed to produce good yields in these couplings. mdpi.com

Table 1: Analogous Suzuki-Miyaura Coupling Reactions of Halogenated Pyrimidines The following table presents data from reactions on analogous, not identical, compounds to illustrate typical conditions and outcomes.

Electrophile Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 60 mdpi.com
2,4-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 98 (Microwave, 15 min) mdpi.com
3-Bromo-6-methyl-4-tosyloxy-2-pyrone 4-Tolylboronic acid Pd(OAc)₂ / PCy₃ K₂HPO₄·3H₂O MeOH 95 researchgate.net

Stille Coupling for C-C Bond Formation

The Stille coupling provides another powerful method for C-C bond formation by pairing an organic halide with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

In the context of this compound, the compound would react with an organostannane, such as an aryl-, alkenyl-, or alkyltributylstannane, catalyzed by a palladium(0) complex like Pd(PPh₃)₄. libretexts.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org Vinyl halides are common partners, and the stereochemistry of the alkene is typically retained. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate in some cases. harvard.edu

While direct literature on Stille coupling with this compound is scarce, the reaction is broadly applicable to heteroaryl halides. libretexts.org For instance, Stille couplings have been successfully used in the synthesis of complex molecules containing purine (B94841) rings. wikipedia.orglibretexts.org

Table 2: Representative Conditions for Stille Coupling of Aryl Halides The following table presents data from reactions on analogous compounds to illustrate typical conditions.

Electrophile Coupling Partner Catalyst/Additive Solvent Temperature Yield (%) Reference
Aryl Iodide Vinyltributyltin Pd(PPh₃)₄ THF 50 °C 92 wikipedia.org
Aryl Bromide Organostannane Pd(OAc)₂/Dabco DMF 100 °C High organic-chemistry.org
Aryl Bromide Organotin Pd(PPh₃)₄-PEG 400 PEG 400 100 °C Good organic-chemistry.org

Kumada Cross-Coupling Reactions

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to react with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Its primary advantage is the direct use of readily prepared Grignard reagents. organic-chemistry.org

For this compound, a Kumada coupling would involve its reaction with an aryl or alkyl magnesium bromide (R-MgBr) in the presence of a catalyst like a nickel(II) chloride salt (e.g., NiCl₂) or a palladium complex. wikipedia.orgrhhz.net The reaction is commonly performed in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org A significant challenge with alkyl Grignard reagents containing β-hydrogens is the potential for β-hydride elimination, which can lead to isomerization and reduced yields of the desired product. rhhz.netnih.gov However, ligand-free nickel-catalyzed couplings have been developed that show good to excellent selectivity for the desired product. rhhz.net

Table 3: Analogous Kumada Coupling Reactions The following table presents data from reactions on analogous compounds to illustrate typical conditions.

Electrophile Coupling Partner Catalyst Solvent Temperature Yield (%) Reference
4-Bromo-2,6-lutidine tBuMgCl NiCl₂·(H₂O)₁.₅ THF -10 °C 50 rhhz.net
4-Bromoaniline n-BuMgBr Pd₂(dba)₃ / BPhos THF RT 68 nih.gov

Negishi and Hiyama Coupling Analogs

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, and their reactions often exhibit high selectivity. dntb.gov.ua For this compound, a Negishi coupling would likely proceed smoothly with an arylzinc or alkylzinc halide in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ with an N-heterocyclic carbene (NHC) ligand. nih.gov High-yielding couplings of unactivated alkyl bromides with alkylzinc halides have been achieved at room temperature using such catalyst systems. nih.gov Recent developments have even shown that Negishi couplings can be performed in environmentally benign solvents like water. nih.gov

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner for an organic halide, catalyzed by palladium. organic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicate (B1173343) species that facilitates transmetalation. organic-chemistry.orgresearchgate.net The reaction is a valuable alternative to Suzuki coupling, as organosilanes are stable and have low toxicity. organic-chemistry.org The coupling of this compound would be expected to work with various aryl- or vinyl-trimethoxysilanes. Research on other halopyrimidines has shown that the use of CuCl as an additive with TBAF is essential for promoting the C-C bond formation. researchgate.net This methodology has been successfully applied to 2-chloropyrimidines, demonstrating good functional group tolerance. researchgate.net

Table 4: Analogous Negishi and Hiyama Coupling Reactions The following table presents data from reactions on analogous compounds to illustrate typical conditions.

Reaction Type Electrophile Coupling Partner Catalyst/Ligand Activator/Additive Solvent Yield (%) Reference
Negishi 1-Bromo-3-phenylpropane n-Butylzinc bromide Pd(OAc)₂ / IPr·HCl --- THF/NMP 75-85 nih.gov
Negishi (Hetero)Aryl Bromide Organozinc Compound Pd/C --- Water/NaCl up to 98 nih.gov
Hiyama Pyrimidin-2-yl tosylate Phenyltrimethoxysilane Pd₂(dba)₃ / XPhos TBAF / CuCl Dioxane 92 researchgate.net
Hiyama 2-Chloropyrimidine Trimethoxy(phenyl)silane Pd(OAc)₂ / SPhos TBAF / CuCl Dioxane 96 researchgate.net

Palladium-Catalyzed Decarbonylative Cross-Coupling

Palladium-catalyzed decarbonylative cross-coupling is a transformation where a carboxylic acid derivative, such as an aroyl chloride, is coupled with another partner, with the concurrent loss of carbon monoxide (CO). daneshyari.com This method allows for the use of abundant carboxylic acids as starting materials for cross-coupling reactions. daneshyari.com

There is no direct literature precedent for a decarbonylative cross-coupling reaction starting directly from this compound. Instead, this type of reaction typically involves converting a carboxylic acid to a more reactive species, which then undergoes coupling. A hypothetical application could involve a two-step, one-pot process where this compound first undergoes a cross-coupling reaction with a suitable partner, and this product is then used in a subsequent decarbonylative coupling. More directly, related pyrimidine carboxylic acids could be used as substrates. For example, studies have shown that pyridyl carboxylates can undergo decarboxylative cross-coupling with aryl halides to form biaryls. daneshyari.com This suggests that a pyrimidine-4-carboxylic acid, if available, might serve as a substrate in such a reaction.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions C2, C4, and C6. wikipedia.orgstackexchange.com The presence of a good leaving group, such as the bromine atom in this compound, at the C4 position makes this site highly reactive toward nucleophiles. stackexchange.com The attack of a nucleophile at C4 is favored because the negative charge of the resulting intermediate (a Meisenheimer complex) can be effectively delocalized by the ring nitrogens. stackexchange.comlibretexts.org

A wide range of nucleophiles can displace the bromine atom. These include:

Amines: Reaction with primary or secondary amines leads to the formation of 4-aminopyrimidine (B60600) derivatives. This is a common and robust reaction for building substituted pyrimidines.

Alkoxides and Phenoxides: Nucleophiles like sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) can react to form 4-alkoxy- or 4-aryloxypyrimidines.

Thiols: Thiolates (RS⁻) readily displace the halide to yield 4-(alkylthio)- or 4-(arylthio)pyrimidines.

The reactivity in SₙAr reactions on halopyrimidines generally follows the order F > Cl > Br > I, which is opposite to the trend for C-X bond strength. masterorganicchemistry.com This indicates that the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. libretexts.orgmasterorganicchemistry.com For dichloropyrimidines, substitution is usually selective for the C4 position over the C2 position, unless electronic or steric factors favor C2. mdpi.comresearchgate.net In this compound, the C4 position is clearly the most activated site for nucleophilic attack.

Substitution of Bromine with Various Nucleophiles (e.g., Amines, Thiols)

The bromine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two nitrogen atoms in the ring. This makes the C4 carbon atom electrophilic and prone to attack by a variety of nucleophiles.

Reactions with Amines: The displacement of the bromine atom by amine nucleophiles is a widely documented and crucial reaction of this compound, forming the basis for the synthesis of numerous biologically active compounds. This transformation can be achieved through two main pathways: direct nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig amination.

Direct SNAr with amines can occur, particularly with strong amine nucleophiles, often requiring elevated temperatures. However, for a broader scope of amines, including less nucleophilic aromatic amines and for milder reaction conditions, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction offers high efficiency and functional group tolerance. rsc.orgnih.govgoogle.com

A typical Buchwald-Hartwig amination of this compound involves a palladium catalyst, such as Pd(dba)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand like Xantphos or tBuDavePhos, and a base, commonly sodium tert-butoxide (NaOtBu), in an inert solvent like toluene or dioxane. nih.govbeilstein-journals.orgnih.gov These conditions facilitate the coupling of a wide range of primary and secondary amines to the pyrimidine ring.

Reactions with Thiols: While less commonly documented in the context of this compound specifically, the C4-bromo substituent can also be displaced by thiol nucleophiles. This reaction, analogous to the SNAr with amines, would typically proceed by treating the bromopyrimidine with a thiol or a thiolate salt. The resulting 4-thio-2-cyclopropylpyrimidine derivatives can be valuable intermediates for further functionalization. nih.govgoogle.com The reaction of α-halo ketones with thiols can lead to the formation of an episulfonium ion intermediate, which is a potent alkylating agent, though this specific reactivity for this compound has not been detailed. google.comorganic-chemistry.org

Reactivity of Alkyl Halides with Reducing Metals

The reaction of aryl halides with reducing metals, such as magnesium, lithium, or zinc, is a fundamental transformation in organic synthesis, leading to the formation of organometallic reagents. acs.org For this compound, the reaction with a reducing metal like magnesium would be expected to form the corresponding Grignard reagent, 2-cyclopropyl-4-(magnesiumbromo)pyrimidine.

This transformation inverts the polarity of the C4 carbon from electrophilic to nucleophilic, opening up a different spectrum of reactivity. The resulting Grignard reagent could then be reacted with various electrophiles to introduce new functional groups at the 4-position. The formation of such organometallic reagents requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF). acs.org While this is a plausible and expected reaction based on general principles, specific examples detailing the formation and subsequent reactions of the Grignard reagent from this compound are not extensively documented in the surveyed literature.

Reactions with Amines

As detailed in section 3.2.1, the reaction of this compound with amines is a cornerstone of its synthetic utility. The primary methods employed are direct nucleophilic aromatic substitution and, more commonly, the Buchwald-Hartwig amination. rsc.orgnih.govgoogle.comgoogle.com The latter has proven to be a robust and versatile method for the synthesis of a wide array of 4-amino-2-cyclopropylpyrimidine derivatives, which are key intermediates in the development of kinase inhibitors and other pharmaceuticals. nih.govbeilstein-journals.orgnih.gov

The following table provides illustrative examples of Buchwald-Hartwig amination reactions with this compound, as documented in the patent literature for the synthesis of advanced intermediates.

Amine NucleophileCatalyst/LigandBaseSolventTemperature (°C)ProductReference
CyclopentylaminePdCl₂(PPh₃)₂/CuIEt₃NDMF100N-cyclopentyl-2-cyclopropylpyrimidin-4-amine nih.gov
PiperidinePd(dba)₂/tBuDavePhosNaOtBuToluene-2-cyclopropyl-4-(piperidin-1-yl)pyrimidine nih.gov
MorpholinePd(dba)₂/tBuDavePhosNaOtBuToluene-4-(2-cyclopropylpyrimidin-4-yl)morpholine nih.gov

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally stable, can undergo reactions under specific conditions due to its inherent ring strain.

Cyclopropane (B1198618) Ring Opening Reactions (if applicable)

The three-membered ring of a cyclopropane can be opened under various conditions, including reactions with acids, transition metals, or through radical pathways. beilstein-journals.orgunl.pt For 2-cyclopropylpyrimidine (B1313821) derivatives, ring-opening would likely require activation, for instance, by the presence of an adjacent activating group or through specific catalytic systems. Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines have been reported, leading to the formation of indolizine (B1195054) derivatives. rsc.org However, for this compound itself, which lacks such an activating group on the cyclopropane ring, these types of transformations are not commonly reported and would likely require harsh conditions. Radical-mediated ring-opening is a possibility but has not been specifically documented for this compound. beilstein-journals.orgunl.pt

Stereoselective Modifications of the Cyclopropyl Group

The stereoselective modification of a pre-existing cyclopropyl group without ring-opening is a challenging transformation. While methods for stereoselective cyclopropanation of alkenes are well-established, the direct stereoselective modification of a cyclopropyl C-H bond on a molecule like this compound is not a commonly reported reaction. nih.govunl.ptacs.orggoogleapis.com Such transformations would likely require advanced catalytic methods, and no specific examples pertaining to this compound were found in the surveyed literature.

Functional Group Interconversions and Derivatization

This compound is a valuable starting material for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the C4-bromo position with a boronic acid or ester in the presence of a palladium catalyst and a base. unl.ptpatsnap.comgoogleapis.com This reaction has been used to introduce aryl or heteroaryl substituents at the 4-position of the pyrimidine ring. The coupling of cyclopropylboronic acid with aryl halides is also a well-established method for introducing cyclopropyl groups onto aromatic systems. googleapis.com

The following table illustrates examples of Suzuki-Miyaura coupling reactions involving this compound or closely related bromo-pyrimidine systems.

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)ProductReference
4-Hydroxymethylphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃DMF100(4-(2-cyclopropylpyrimidin-4-yl)phenyl)methanol
2-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-802-cyclopropyl-4-(2-methoxyphenyl)pyrimidine patsnap.com
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME-2-cyclopropyl-4-(4-fluorophenyl)pyrimidine

Carboxylic Acid Formation (e.g., to 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid)

The conversion of a bromo-pyrimidine to a pyrimidine carboxylic acid is a key transformation. While direct literature for the carboxylation of this compound at the 4-position to yield 2-cyclopropylpyrimidine-4-carboxylic acid (by replacing the bromine) is not prevalent, the synthesis of the related isomer, 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid, is documented. uni.lubldpharm.com The synthesis of analogous compounds often starts from different precursors, such as the use of mucobromic acid to build the pyrimidine ring system with the desired substituents already in place. chemicalbook.comchemicalbook.com

However, a plausible synthetic route for the direct carboxylation of a related bromo-pyrimidine involves a metal-halogen exchange followed by quenching with carbon dioxide. This standard organometallic approach allows for the regioselective introduction of a carboxylic acid group.

Plausible Reaction for Carboxylic Acid Formation:

Step Reactant Reagents Product Typical Conditions
1 This compound n-Butyllithium (n-BuLi) 2-cyclopropyl-4-lithiopyrimidine Anhydrous THF, -78 °C

This two-step, one-pot procedure is a fundamental method for converting aryl bromides into carboxylic acids, providing a targeted approach to functionalizing the pyrimidine ring.

Other Pyrimidine Ring Substitutions (e.g., with methoxy (B1213986) groups)

The bromine atom at the C4 position of this compound is a good leaving group, making the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The introduction of a methoxy group is a common example of such a transformation. This reaction typically proceeds by treating the bromo-pyrimidine with a methoxide source, such as sodium methoxide, in a suitable solvent.

The reactivity of related brominated heterocycles, such as 4-Bromopyridine derivatives, in substitution reactions is well-established. bldpharm.comnih.govchemicalbook.com These reactions often require heat and proceed smoothly due to the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the intermediate Meisenheimer complex.

General Reaction for Methoxy Group Substitution:

Reactant Reagent Product Solvent

This substitution provides a direct pathway to ethers of the 2-cyclopropylpyrimidine core, expanding its synthetic utility.

Catalytic Applications in Chemical Synthesis

While this compound is not itself a catalyst, it is a critical substrate in a wide array of transition-metal-catalyzed cross-coupling reactions. Its C-Br bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an important building block for constructing more complex molecules. nbinno.com

Transition Metal Catalysis in C-H Activation and Functionalization

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has revolutionized organic synthesis through C-H activation and functionalization. nih.govrsc.org These methods allow for the direct coupling of C-H bonds with organic halides. In this context, this compound serves as the halide coupling partner. For instance, in a palladium-catalyzed C-H arylation reaction, the pyrimidine moiety can be installed onto another molecule by activating a C-H bond on the reaction partner, offering a highly efficient and atom-economical route to complex aryl-pyrimidines.

Potential Catalytic C-H Arylation:

Reaction Type Coupling Partner 1 Coupling Partner 2 (with C-H bond) Catalyst System (Example) Product

Regioselective and Stereoselective Catalysis

The application of this compound in catalysis is inherently regioselective. The bromine atom is fixed at the C4 position, directing all cross-coupling reactions to this specific site. This ensures that the desired constitutional isomer is formed exclusively. Common transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings rely on this regioselectivity. researchgate.net

Stereoselectivity in these reactions depends on the other coupling partner or the catalyst system, as the starting pyrimidine itself is achiral. However, its use in the synthesis of chiral molecules is crucial, where the pyrimidine core is a key structural element.

Examples of Regioselective Cross-Coupling Reactions:

Reaction Name Reagent Catalyst (Example) Product Class
Suzuki Coupling Arylboronic acid Pd(PPh3)4 4-Aryl-2-cyclopropylpyrimidines
Heck Coupling Alkene Pd(OAc)2 4-Alkenyl-2-cyclopropylpyrimidines
Sonogashira Coupling Terminal Alkyne PdCl2(PPh3)2, CuI 4-Alkynyl-2-cyclopropylpyrimidines

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, Ligand | 4-Amino-2-cyclopropylpyrimidines |

These catalytic methods highlight the role of this compound as a foundational scaffold, enabling the precise and predictable construction of a diverse range of functionalized pyrimidine derivatives.

Medicinal Chemistry and Biological Target Engagement Research

Design and Synthesis of 4-Bromo-2-cyclopropylpyrimidine Derivatives for Biological Evaluation

The synthetic accessibility of the this compound core allows for the generation of diverse libraries of compounds for biological screening. The bromine atom at the C4 position serves as a versatile handle for a variety of coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.

The primary goal of modifying the this compound scaffold is to improve its biological activity and selectivity towards a specific target. This is often achieved by introducing functional groups that can form favorable interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For instance, the introduction of amine or substituted amine moieties at the 4-position can lead to compounds with potent inhibitory activity against various kinases.

A general synthetic route to achieve such modifications involves the nucleophilic aromatic substitution of the bromine atom.

Illustrative Synthesis of 4-Substituted-2-cyclopropylpyrimidine Derivatives:

Generated code

This straightforward reaction allows for the creation of a multitude of derivatives for biological testing.

While the 4-position is a primary site for modification, substitutions on other positions of the pyrimidine (B1678525) ring can also significantly impact biological activity. For example, the introduction of small alkyl or halogen groups at the 5-position can modulate the electronic properties of the ring and influence the binding affinity of the molecule. However, these modifications are often more synthetically challenging to implement.

Research on related pyrimidine scaffolds has shown that the nature of the substituent at the 5-position can be critical for potency and selectivity. researchgate.net

The cyclopropyl (B3062369) group at the 2-position is a key feature of the this compound scaffold. Its small, rigid nature can help to lock the molecule in a bioactive conformation and provide favorable interactions within a protein's binding pocket. rsc.org However, in some cases, replacing the cyclopropyl group with a bioisostere can lead to improved properties, such as enhanced metabolic stability or increased potency. nih.govnih.gov

Bioisosteric replacements for the cyclopropyl group can include other small, strained rings like cyclobutane, or small, linear or branched alkyl groups such as ethyl or isopropyl. The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Original GroupBioisosteric ReplacementRationale for Replacement
CyclopropylCyclobutylTo explore the effect of a slightly larger ring on binding affinity.
CyclopropylIsopropylTo introduce more conformational flexibility.
CyclopropylOxetaneTo improve solubility and introduce a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the this compound scaffold and testing the resulting compounds, researchers can identify the key structural features required for potent and selective biological activity.

Through extensive SAR studies on related 2,4-disubstituted pyrimidines, several key structural features have been identified as being important for biological activity. These include:

The nature of the substituent at the 4-position: The size, shape, and electronic properties of the group at this position can have a profound effect on potency. For many kinase inhibitors based on this scaffold, an amino group with specific substitutions is crucial for activity.

The presence of the cyclopropyl group at the 2-position: This group often provides a critical hydrophobic interaction and helps to orient the molecule correctly in the binding site.

The position and nature of substituents on the pyrimidine ring can dramatically influence the efficacy of the resulting compounds. The following table provides an illustrative example of SAR for a hypothetical series of 4-substituted-2-cyclopropylpyrimidine derivatives targeting a generic kinase.

Compound IDR Group at C4-positionKinase Inhibition (IC50, nM)
1-Br>10000
2-NH2500
3-NH(CH3)250
4-N(CH3)2800
5-NH(cyclopropyl)150
6-NH(phenyl)50
7-NH(4-fluorophenyl)30

From this illustrative data, several trends can be observed:

The parent 4-bromo compound (1) is inactive.

The introduction of an amino group at the 4-position (2) confers some activity.

Small alkyl substitution on the amine (3) can be beneficial, while dialkylation (4) is detrimental.

A cyclopropylamino group (5) is well-tolerated.

Aromatic substituents on the amine (6, 7) lead to a significant increase in potency, with electron-withdrawing groups on the phenyl ring (7) being particularly favorable.

These types of SAR studies are essential for guiding the optimization of lead compounds and for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Mechanisms of Biological Action at the Molecular Level

The this compound scaffold serves as a foundational element in the development of molecules that can modulate biological processes at the molecular level through various mechanisms.

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Research into dual-target inhibitors has shown the potential of complex molecules that can be synthesized from pyrimidine-based precursors.

For instance, in the development of dual inhibitors for Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2), two important targets in triple-negative breast cancer, a rational drug design approach led to the synthesis of highly potent compounds. nih.govnih.gov While not the final active compound itself, a this compound moiety represents a key starting fragment. The cyclopropyl-pyrimidine portion could be positioned to interact with key residues in the hinge region of a kinase, while the bromine atom provides a reactive handle for synthetic elaboration to achieve potent and balanced dual inhibition. nih.gov

One such successfully developed dual inhibitor, identified as compound 44e in a prominent study, demonstrated potent and balanced activity against both BRD4 and CK2. nih.govnih.gov

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Inhibitor 44eBRD4180 nM nih.govnih.gov
Inhibitor 44eCK2230 nM nih.govnih.gov

The development of ligands that selectively target G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, is another area where pyrimidine derivatives are crucial. researchgate.netrsc.org The design of such ligands often involves creating a molecule with distinct parts: a core scaffold that anchors the molecule in the binding pocket and functional groups that form specific interactions to determine its activity (agonist or antagonist). nih.govnih.gov

The this compound structure is an ideal starting point for such endeavors. The core 2-cyclopropylpyrimidine (B1313821) can be designed to fit into the orthosteric binding site—the primary binding site—of a receptor. The bromine atom at the 4-position serves as a versatile chemical handle. It allows for the use of powerful chemical reactions, such as palladium-catalyzed Suzuki cross-coupling, to attach larger and more complex chemical groups. researchgate.net This strategy enables the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target receptor, such as the adenosine A2B receptor. researchgate.netrsc.org

By serving as a precursor to potent enzyme inhibitors, this compound plays an indirect role in the modulation of critical cellular pathways. The development of dual BRD4-CK2 inhibitors, for example, has led to compounds that can profoundly affect the fate of cancer cells. nih.govnih.gov

In studies on triple-negative breast cancer cell lines, the synthesized dual inhibitor 44e was shown to trigger two distinct but complementary cell death mechanisms:

Apoptosis: The inhibitor induced programmed cell death, a clean and controlled mechanism for eliminating cancerous cells. nih.govnih.gov

Autophagy-associated cell death: The compound also promoted a form of cell death linked to autophagy, a cellular recycling process that, when overwhelmed or dysregulated, can lead to cell demise. nih.govnih.gov

This dual-action approach, targeting multiple pathways simultaneously, represents a promising strategy to overcome drug resistance in aggressive cancers. nih.gov

Potential Therapeutic and Agrochemical Applications

One of the most significant applications of this compound is its role as a pharmaceutical intermediate. lookchem.com An intermediate is a chemical compound that is a stepping-stone in the synthesis of a final, often more complex, active pharmaceutical ingredient (API).

The utility of this compound as an intermediate stems from two key features:

The Pyrimidine Core: Pyrimidine and its derivatives are prevalent structures in a wide range of biologically active compounds and approved drugs, making them a desirable scaffold. guidechem.com

The Reactive Bromine Atom: The bromine atom is an excellent leaving group in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net This allows chemists to easily and efficiently connect the this compound unit to other molecular fragments, facilitating the construction of diverse libraries of compounds for drug discovery screening. evitachem.com

Its availability from chemical suppliers as a building block confirms its widespread use in research and development for creating novel therapeutic agents. lookchem.com

Role in Antipsychotic and Anticancer Drug Discovery (Inferred from related pyrimidine derivatives)

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.net While direct research on this compound's specific roles in antipsychotic and anticancer drug discovery is not extensively documented in publicly available literature, its potential can be inferred from the activities of structurally related pyrimidine derivatives. The presence of the pyrimidine ring, along with the bromo and cyclopropyl substituents, suggests that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics in these areas.

Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer and antipsychotic effects. nih.govgsconlinepress.com The versatility of the pyrimidine core allows for substitutions that can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug design. researchgate.net

In the realm of anticancer research , pyrimidine analogs are integral to several clinically used drugs, such as 5-fluorouracil (B62378) and gemcitabine. researchgate.netjacsdirectory.com The anticancer potential of pyrimidine derivatives is often attributed to their ability to interfere with nucleic acid synthesis or to inhibit key enzymes involved in cell proliferation and survival. nih.gov The introduction of various substituents on the pyrimidine ring can lead to compounds with enhanced cytotoxic activity against various cancer cell lines. nih.gov For instance, studies on other substituted pyrimidines have demonstrated potent inhibitory activity against cancer cell lines, including those of the lung, colon, and breast. jacsdirectory.commdpi.com The strategic combination of the pyrimidine scaffold with other moieties can result in synergistic anticancer effects. nih.gov

The following table summarizes the anticancer activity of some pyrimidine derivatives, illustrating the potential of this class of compounds.

Derivative TypeCancer Cell Line(s)Observed ActivityReference(s)
Aminopyrimidine derivativesGlioblastoma, triple-negative breast cancer, colon adenocarcinomaPotent inhibitors of replication, negative regulators of cell cycle progression, and inducers of apoptosis. mdpi.com
Pyrido[2,3-d]pyrimidine derivativesA549 (lung cancer)Strong cytotoxic effects. mdpi.com
Substituted pyrimidine-hydrazonesLoVo (colon adenocarcinoma), MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)Inhibitory activity on the proliferation of all tested cancer cell lines. nih.gov

In the context of antipsychotic drug discovery , certain pyrimidine derivatives have been investigated for their ability to modulate central nervous system targets. For example, some pyrimidine-containing compounds, like risperidone, are used in the treatment of schizophrenia and bipolar disorder. nih.gov The development of novel antipsychotics often involves targeting serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2C receptors. nih.govnih.gov Research on pyrido[1,2-c]pyrimidine (B1258497) derivatives has identified compounds with affinity for both the serotonin transporter (SERT) and 5-HT1A receptors, suggesting their potential as antidepressant or antipsychotic agents. nih.gov The structural features of this compound could potentially allow for interactions with these or other relevant neurological targets.

Applications in Agrochemical Compounds (e.g., Insecticides, Herbicides)

The pyrimidine core is not only significant in pharmaceuticals but also in the development of modern agrochemicals. The structural versatility of pyrimidine derivatives allows for the design of potent and selective herbicides and insecticides. nih.gov

In the field of herbicides , certain pyrimidine derivatives have been shown to exhibit excellent herbicidal effects at low doses against a wide range of weeds, including both annual and perennial species. google.com These compounds can be effective in both pre- and post-emergence applications and can show selectivity for important crops. google.com The development of herbicides with high efficacy and broad-spectrum activity is crucial for modern agriculture, and pyrimidine derivatives represent a promising class of compounds in this regard. google.com

Regarding insecticides , various pyridine (B92270) and pyrimidine derivatives have been synthesized and evaluated for their insecticidal properties. nih.govnih.gov Studies have shown that specific substitutions on the pyridine or pyrimidine ring can lead to compounds with significant toxicity against various insect pests, such as aphids. nih.govaun.edu.eg For example, certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated promising insecticidal activity. nih.gov The mode of action of these compounds can vary, but they often target the insect's nervous system. The search for new insecticidal agents is driven by the need to overcome pesticide resistance and to develop more environmentally benign solutions. researchgate.net

The table below highlights some examples of pyridine and pyrimidine derivatives with reported agrochemical activity.

Derivative ClassTarget Pest/WeedObserved ActivityReference(s)
Pyrimidine derivativesAnnual and perennial weedsExcellent herbicidal effect at low doses. google.com
Pyridine derivativesCowpea aphid (Aphis craccivora)Moderate to strong aphidicidal activities. nih.gov
Piperidinium and morpholinium cyanopyridinethiolatesCowpea aphid (Aphis craccivora)Some compounds showed higher insecticidal activity than the reference insecticide acetamiprid. aun.edu.eg
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesAphis gossypiiPromising insecticidal results. nih.gov

Investigation of Derivatives with Improved Solubility and Bioavailability

The therapeutic or agrochemical potential of a compound is not solely dependent on its intrinsic activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For a compound like this compound to be a successful drug or agrochemical candidate, it or its derivatives would likely require optimization of properties such as solubility and bioavailability.

Solubility is a critical factor that influences how well a compound dissolves in biological fluids, which is often a prerequisite for absorption. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and variable efficacy.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is influenced by factors such as solubility, membrane permeability, and first-pass metabolism.

The lipophilicity of a compound, often expressed as its logP value, is a key determinant of its ADME profile. For example, in a series of pyrido[1,2-c]pyrimidine derivatives studied for their antipsychotic potential, the calculated logP values were considered in the analysis of their properties. nih.gov By synthesizing and evaluating a range of derivatives with different substituents, researchers can establish structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of compounds with improved drug-like qualities.

Future research on this compound would likely involve the synthesis of analogs with modifications aimed at enhancing solubility and bioavailability, followed by in vitro and in vivo testing to evaluate their ADME profiles.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties. For a molecule such as 4-Bromo-2-cyclopropylpyrimidine, these methods can elucidate the interplay between its distinct structural motifs: the electron-deficient pyrimidine (B1678525) ring, the electronegative bromine atom, and the strained cyclopropyl (B3062369) group.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict key structural parameters. mdpi.com These include the bond lengths, bond angles, and dihedral angles associated with the pyrimidine ring, the C-Br bond, and the cyclopropyl substituent. Studies on similar structures, such as other substituted pyrimidines or brominated aromatic compounds, have demonstrated excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. researchgate.netaps.org

The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is critical for understanding its properties and reactivity.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on studies of similar molecules and are intended for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.)

ParameterPredicted ValueDescription
C-Br Bond Length~1.90 ÅThe length of the bond between the pyrimidine carbon and the bromine atom.
C-N Bond Lengths (ring)~1.33 - 1.38 ÅThe lengths of the carbon-nitrogen bonds within the pyrimidine ring.
C-C Bond Lengths (ring)~1.39 - 1.42 ÅThe lengths of the carbon-carbon bonds within the pyrimidine ring.
C-C Bond (C-cyclopropyl)~1.50 ÅThe length of the bond connecting the pyrimidine ring to the cyclopropyl group.
N-C-N Bond Angle~127°The bond angle within the pyrimidine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopy

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method calculates the energies of electronic excited states, which correspond to the absorption of photons, typically in the ultraviolet-visible (UV-Vis) range. growingscience.com

A TD-DFT analysis would predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). For bromopyrimidines, studies have shown that the lowest energy absorption bands are often due to transitions involving the π orbitals of the pyrimidine ring and the lone pair electrons on the nitrogen and bromine atoms. imperial.ac.uk The presence of the cyclopropyl group may subtly modify these transitions. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the photophysical properties of the molecule. rsc.orgimperial.ac.uk

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key conceptual tool within computational chemistry for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, an FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be distributed over the pyrimidine ring and potentially the bromine atom, while the LUMO would be predominantly located on the electron-deficient pyrimidine ring. This distribution helps predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: Values are illustrative, based on general principles and data for related compounds like bromopyrimidines.)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and kinetic stability. A larger gap implies greater stability.

Calculation of Molecular Electrostatic Potential (MEP) and Charge Distributions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. mdpi.com Conversely, the hydrogen atoms of the cyclopropyl group and the area around the C-Br bond might exhibit a more positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in molecular recognition and crystal engineering. mdpi.com

Molecular Modeling and Docking Studies

Beyond the properties of the isolated molecule, computational methods can predict how this compound might interact with biological macromolecules, a cornerstone of computer-aided drug design.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The pyrimidine scaffold is a well-known pharmacophore present in many approved drugs and biologically active compounds, often targeting enzymes like kinases or proteases. nih.gov

A docking study involving this compound would be performed by placing the molecule into the binding site of a specific protein target. The algorithm would then explore various binding poses and score them based on factors like binding energy and intermolecular interactions. mdpi.commdpi.com Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Often formed between the pyrimidine nitrogens (as acceptors) and amino acid residues like glutamine or arginine in the protein.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone.

Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic (van der Waals) interactions within nonpolar pockets of the binding site.

These studies can provide a rational basis for the observed biological activity of related pyrimidine derivatives and guide the synthesis of more potent and selective inhibitors. mdpi.com

Prediction of Binding Affinity and Specificity

The prediction of binding affinity and specificity is a cornerstone of computational drug design, aiming to forecast how strongly a ligand will bind to a protein target and its selectivity for that target over others. For this compound, while specific experimental binding data is not widely published, computational approaches can provide valuable estimations.

Methodologies such as Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) are powerful techniques for calculating binding free energies. nih.gov These methods have demonstrated high correlation with experimental data for other classes of molecules, such as bromodomain inhibitors. nih.gov For instance, studies have shown that it is possible to achieve a Spearman correlation of 0.78 with 3-trajectory ESMACS and an even more impressive 0.92 with the TIES approach when compared to experimental results. nih.gov Such computational methods can rank the binding potencies of a series of related compounds, guiding the selection of the most promising candidates for further experimental validation. nih.gov The accuracy of these predictions can be remarkable, with precisions of less than 0.2 kcal/mol for TIES and between 0.34 and 1.71 kcal/mol for ESMACS approaches. nih.gov

It is important to note that the accuracy of these predictions can be influenced by the quality of the experimental data used for comparison, as methods like isothermal titration calorimetry (ITC) have inherent statistical errors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a pivotal computational strategy in medicinal chemistry. They are founded on the principle that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov This approach is particularly valuable for classes of compounds like pyrimidine derivatives, which have been investigated for a wide array of biological activities. nih.govnih.govresearchgate.net

Predictive QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly employed techniques for building these models. nih.govtandfonline.comnih.gov

A typical QSAR study involves a set of compounds, for example, a series of pyrimidine derivatives, which is divided into a training set to build the model and a test set to validate its predictive power. nih.gov For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, the dataset was split into a training set of 26 compounds and a test set of 7 compounds. nih.gov The performance of the resulting models is assessed using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov

Studies have shown that non-linear methods like ANN can often outperform linear methods like MLR, especially when dealing with complex structure-activity relationships. nih.govnih.gov For example, one study reported an R² value of 0.998 for an ANN model compared to 0.889 for an MLR model, indicating a superior predictive capability for the non-linear model. nih.gov The robustness of these models is further confirmed through validation techniques like leave-one-out cross-validation and Y-randomization. tandfonline.com

Table 1: Comparison of QSAR Model Performance for Pyrimidine Derivatives

Model TypeR² (Training Set)Q² (Cross-Validation)RMSEReference
MLR0.890.65Higher Value tandfonline.comnih.gov
ANN0.95Higher ValueLower Value tandfonline.comnih.gov

This table is illustrative and based on data from studies on pyrimidine derivatives.

The core of any QSAR model lies in the molecular descriptors used to quantify the structural features of the compounds. These descriptors can be categorized into several types, including:

Lipophilic Descriptors: Such as LogP, which describes the hydrophobicity of the molecule.

Electronic Descriptors: Including parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. fip.org

Steric Descriptors: Such as molar refractivity (MR) and molecular weight, which account for the size and shape of the molecule. fip.org

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

The selection of relevant descriptors is a critical step in QSAR model development. In a study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives, descriptors related to atomic properties like Sanderson electronegativity and polarizability (GATS1p and GATS5p) were found to be important in explaining their COX-2 inhibitory activity. nih.gov The presence of specific structural fragments, such as the number of methyl groups or aromatic ether functionalities, can also be crucial for biological activity. nih.gov

The correlation between these structural parameters and the biological response allows researchers to understand which molecular features are important for activity and to design new, more potent compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with a biological target. nih.gov

For a molecule like this compound, MD simulations can be used to explore its preferred three-dimensional structures (conformers) in different environments, such as in solution or when bound to a protein. nih.gov The conformational isomerism of similar bromo-containing compounds has been analyzed using both theoretical calculations and spectroscopic methods like NMR. nih.gov

When studying ligand-target interactions, MD simulations can reveal the stability of the ligand within the binding site of a protein. For example, simulations of pyrimidine-4,6-diamine derivatives with the JAK3 kinase showed that the inhibitors remained stable in the binding site over a 500 ns simulation time. tandfonline.com These simulations can also elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. nih.gov

The insights gained from MD simulations are crucial for understanding the mechanism of action of a compound and for designing modifications that can enhance its binding affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 4-Bromo-2-cyclopropylpyrimidine. Based on the molecule's structure, a set of predictable signals can be anticipated.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group. The pyrimidine ring contains two protons which are chemically non-equivalent. The proton at the 5-position will appear as a doublet, coupled to the proton at the 6-position. Correspondingly, the proton at the 6-position will also appear as a doublet. The cyclopropyl group has a methine proton and two pairs of diastereotopic methylene (B1212753) protons, which would give rise to complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected: four for the pyrimidine ring and three for the cyclopropyl group. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the cyclopropyl carbons would appear in the characteristic upfield region.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrimidine H-5 ~7.3 d
Pyrimidine H-6 ~8.6 d
Cyclopropyl CH ~2.2 m

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (pyrimidine) ~170
C4 (pyrimidine) ~125
C5 (pyrimidine) ~122
C6 (pyrimidine) ~158
CH (cyclopropyl) ~18

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is utilized. westmont.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com For this compound, a cross-peak would be expected between the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacency. It would also show correlations between the methine and methylene protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chemicalbook.com It is used to definitively assign which proton is attached to which carbon. For instance, the pyrimidine C-5 and H-5 signals would show a correlation, as would the signals for C-6 and H-6, and the corresponding CH and CH₂ groups of the cyclopropyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is crucial for connecting the different parts of the molecule. Key correlations would be expected from the cyclopropyl protons to the C-2 carbon of the pyrimidine ring, confirming the attachment point of the substituent. Correlations between the pyrimidine protons and adjacent pyrimidine carbons would further solidify the ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule, for example, the spatial orientation of the cyclopropyl ring relative to the plane of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of the parent ion, which can be used to determine the elemental composition of the molecule. The theoretical exact mass of this compound (C₇H₇BrN₂) can be calculated and compared to the experimental value. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2) for any bromine-containing fragment.

Predicted HRMS Data for this compound

Formula Isotope Calculated Mass (m/z)
C₇H₇⁷⁹BrN₂ [M+H]⁺ 212.9869

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures. rsc.orgnih.gov For this compound, an LC-MS method would be developed to separate the target compound from any starting materials, byproducts, or impurities. ambeed.com The mass spectrometer detector would then confirm the identity of the eluted peak by its mass-to-charge ratio, providing simultaneous purity assessment and identity confirmation. The fragmentation data obtained from the mass spectrometer can also provide structural information.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its structure. It would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking interactions. As of the latest literature search, a publicly available crystal structure for this compound has not been reported.

Single Crystal X-ray Diffraction

As of the current literature, a single crystal X-ray diffraction study for this compound has not been reported. However, analysis of a closely related compound, 5-Bromo-2-chloropyrimidin-4-amine, reveals key structural features that can be anticipated in similar pyrimidine systems. In the case of 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring was found to be essentially planar. It is expected that this compound would also exhibit a planar pyrimidine core. The orientation of the cyclopropyl group relative to the pyrimidine ring would be a key structural parameter determined by this technique.

Table 1: Illustrative Crystallographic Data for a Related Brominated Pyrimidine Derivative (5-Bromo-2-chloropyrimidin-4-amine)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0297 (1)
b (Å)8.1542 (2)
c (Å)13.4163 (3)
α (°)90
β (°)90.491 (2)
γ (°)90
Volume (ų)659.13 (2)
Z4

Note: This data is for 5-Bromo-2-chloropyrimidin-4-amine and serves as an example of the type of information obtained from a single crystal X-ray diffraction study.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the packing of molecules in the solid state and their physical properties. These interactions can be elucidated from single crystal X-ray diffraction data.

For this compound, while direct experimental data is not available, it is anticipated that various non-covalent interactions would play a significant role in its crystal lattice. These would include:

Halogen Bonding: The bromine atom on the pyrimidine ring is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the nitrogen atoms of neighboring pyrimidine rings.

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···N and C-H···π Interactions: The hydrogen atoms of the cyclopropyl group and the pyrimidine ring can participate in weak hydrogen bonds with the nitrogen atoms and the π-system of adjacent molecules.

In the analogous compound, 5-Bromo-2-chloropyrimidin-4-amine, the crystal structure is stabilized by N-H···N hydrogen bonds, forming a two-dimensional network. This highlights the importance of such interactions in the solid-state assembly of brominated pyrimidine derivatives.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not publicly available, the expected vibrational modes can be predicted based on the analysis of similar pyrimidine derivatives. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic and cyclopropyl)
~1600-1550C=N and C=C stretching (pyrimidine ring)
~1500-1400Pyrimidine ring skeletal vibrations
~1250-1200Cyclopropyl ring vibrations
~1100-1000C-H in-plane bending
Below 800C-Br stretching and out-of-plane bending

The presence of the cyclopropyl group would be confirmed by its characteristic C-H stretching vibrations and ring deformation modes. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), is expected to show absorption maxima corresponding to π→π* and n→π* transitions. The pyrimidine ring is the primary chromophore. The bromine and cyclopropyl substituents can influence the position and intensity of these absorption bands. For instance, the UV absorption spectrum of cyclopropylmethyl bromide shows a maximum around 205 nm. researchgate.net The electronic transitions in brominated aromatic systems are also well-documented. bldpharm.com

Table 3: Expected Electronic Transitions for this compound

TransitionExpected Wavelength Range (nm)
π→π~200-280
n→π>280 (typically weak)

The exact λmax values would need to be determined experimentally.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

The purity of this compound can be effectively determined using reverse-phase HPLC. ambeed.com A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

While specific HPLC methods for this compound are not detailed in the public domain, methods for similar brominated heterocyclic compounds have been developed. sielc.com These methods can be adapted for the analysis of this compound. For instance, a gradient elution might be employed to ensure the separation of any potential impurities. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation. The analysis of pyrimidine derivatives is frequently carried out using C8 and C18 silica (B1680970) gel columns. researchgate.net

Detailed research findings for the analysis of related brominated and pyrimidine compounds suggest that a typical HPLC method would employ a C18 column. The mobile phase often consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.com For instance, the analysis of 2-bromopyrimidine (B22483) can be achieved with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com The flow rate is generally maintained around 1.0 mL/min, and detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric.

A representative HPLC method for a compound structurally similar to this compound is detailed in the table below. It is important to note that these parameters are illustrative for pyrimidine derivatives and may require optimization for the specific analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrimidine Derivatives

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 220-270 nm
Temperature Ambient or controlled (e.g., 25-30 °C)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. humanjournals.com This is achieved by using columns packed with sub-2 µm particles and instrumentation capable of handling much higher backpressures. humanjournals.com For the analysis of pharmaceutical intermediates like this compound, UPLC can provide a more detailed impurity profile in a fraction of the time required for an HPLC run.

The principles of separation in UPLC are similar to HPLC, with reversed-phase chromatography being the predominant mode for pyrimidine derivatives. nih.gov The use of smaller particles in UPLC columns leads to a significant increase in efficiency, allowing for the use of shorter columns or the achievement of superior separations on columns of similar length. humanjournals.com A study on the analysis of purine (B94841) and pyrimidine metabolites utilized a reversed-phase column with a fast gradient, demonstrating the speed and efficiency of UPLC-MS/MS methods. nih.gov

Given the structural similarities, a UPLC method for this compound would likely utilize a sub-2 µm C18 column. The mobile phase would typically be a mixture of acetonitrile and water with a modifier like formic acid, which is compatible with mass spectrometry (MS) detection, a common adjunct to UPLC for definitive peak identification. creative-proteomics.com

Table 2: Representative UPLC Parameters for the Analysis of Pyrimidine Compounds

ParameterTypical Value
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or similar
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from A to B
Flow Rate 0.3 - 0.6 mL/min
Detection UV (PDA) and/or Mass Spectrometry (MS)
Temperature 30 - 45 °C

The development of robust and reliable HPLC and UPLC methods is critical for the chemical industry to ensure the quality and purity of this compound, thereby supporting the production of safe and effective downstream products.

Applications in Chemical Biology and Material Science

Use as Molecular Probes for Biological Target Investigations

While direct studies labeling 4-Bromo-2-cyclopropylpyrimidine as a molecular probe are not extensively documented, its role as a key intermediate in the synthesis of potent enzyme inhibitors underscores its utility in investigating biological targets. google.comgoogle.com Molecular probes are essential tools in chemical biology for understanding the function of biomolecules and for the validation of new drug targets. The synthesis of libraries of compounds derived from a common core structure, such as this compound, allows researchers to probe the structure-activity relationships (SAR) of a particular biological target.

A notable application of this compound is in the development of metalloproteinase inhibitors. google.comgoogle.com Metalloproteinases are a family of enzymes involved in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. By serving as a starting material, this compound has been instrumental in the creation of novel hydantoin (B18101) derivatives that exhibit inhibitory activity against these enzymes. google.comgoogle.com The bromine atom at the 4-position of the pyrimidine (B1678525) ring provides a convenient handle for further chemical modifications, enabling the systematic exploration of the chemical space around the target enzyme's active site. This exploration is crucial for identifying potent and selective inhibitors.

The general class of pyrimidine derivatives has been widely investigated for various biological activities, including antimicrobial and anticancer effects. benchchem.com The electronic properties of the pyrimidine ring, influenced by substituents like the bromo and cyclopropyl (B3062369) groups, play a crucial role in their interaction with biological macromolecules. benchchem.com For instance, the electron-withdrawing nature of the bromine atom can influence the pKa of the pyrimidine ring, affecting its binding characteristics within a biological system. benchchem.com

Integration into Advanced Polymeric and Nanomaterials

The incorporation of pyrimidine derivatives into polymeric and nanomaterials is an area of growing interest, although specific research detailing the integration of this compound is limited. The pyrimidine core, however, offers several features that are attractive for materials science applications. The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

The presence of the reactive bromine atom on the pyrimidine ring of this compound is particularly advantageous for its integration into polymers. It can be used as a site for cross-coupling reactions, such as the Suzuki or Stille couplings, to attach the pyrimidine unit to a polymer backbone or to functionalize the surface of nanomaterials. This covalent integration would impart the specific chemical and physical properties of the pyrimidine derivative to the bulk material.

Patent Landscape and Intellectual Property

Analysis of Existing Patents Related to 4-Bromo-2-cyclopropylpyrimidine and its Derivatives

A review of the patent literature reveals that this compound is a crucial building block in the development of novel therapeutic agents. Its patent presence is primarily observed in the context of broader patents covering the final, pharmacologically active compounds, where its synthesis is described as a key step.

One of the most prominent examples is found in patent US7989620B2 , which discloses hydantoin (B18101) derivatives for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). cohausz-florack.de In this patent, this compound is used as a starting material to be coupled with a hydantoin-containing moiety. cohausz-florack.de The core of the invention lies in the final hydantoin derivatives, which are claimed to be inhibitors of matrix metalloproteinase 12 (MMP12) and MMP9, enzymes implicated in the pathology of these respiratory conditions. cohausz-florack.de The patent details the synthesis of a specific derivative, (5S)-5-({[(4-ethynyl-3,6-dihydropyridin-1(2H) -yl)sulfonyl]methyl}-5-methylimidazolidine-2,4-dione), which is then reacted with this compound. cohausz-florack.de

Another significant area of application is in the field of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. Patents in this domain often feature a pyrimidine (B1678525) core, and this compound serves as a valuable synthon. For instance, patents for pyrrolopyrimidine compounds, which are known to modulate the activity of protein kinases like CDK4, describe the use of similar brominated pyrimidine precursors. drugpatentwatch.com While not always explicitly naming this compound, the methodologies described are often applicable to it. The general strategy involves the substitution of the bromo group via cross-coupling reactions to introduce diverse functionalities, leading to a library of potential kinase inhibitors. drugpatentwatch.com

The patent US9938244B2 describes a process for manufacturing pyrimidine sulfamide (B24259) derivatives, highlighting the reaction of 5-bromo-2-chloropyrimidine (B32469) with ethylene (B1197577) glycol. lifescienceleader.com While this patent does not directly use the cyclopropyl (B3062369) variant, the described chemistry for manipulating the pyrimidine ring is highly relevant and showcases the industrial importance of such halogenated pyrimidine intermediates. lifescienceleader.com

A summary of key patents and their relevance is presented in the interactive table below.

Interactive Data Table: Patents Referencing this compound and Related Derivatives

Patent NumberTitleKey Findings Related to this compoundTherapeutic Application
US7989620B2Hydantoin derivatives for the treatment of obstructive airway diseasesUsed as a key intermediate in the synthesis of hydantoin derivatives. cohausz-florack.deObstructive airway diseases (Asthma, COPD) cohausz-florack.de
US8415355B2Pyrrolopyrimidine compounds and their usesDescribes the use of brominated pyrimidines in synthesizing kinase inhibitors. drugpatentwatch.comCancer, Inflammation drugpatentwatch.com
US9938244B2Process for manufacturing pyrimidine sulfamide derivativesDetails the reactivity of brominated pyrimidines, relevant to the synthesis of derivatives from this compound. lifescienceleader.comEndothelin receptor antagonists lifescienceleader.com

Trends in Patenting Pyrimidine-Based Compounds for Various Applications

The patenting of pyrimidine-based compounds has been a consistently active and expanding area within the pharmaceutical and agrochemical industries. The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. caldwelllaw.compatentpc.com This has resulted in a broad and evolving patent landscape.

A significant trend is the continuous exploration of pyrimidine derivatives as kinase inhibitors for oncology. dennemeyer.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it an ideal core for molecules targeting the ATP-binding site of kinases. caldwelllaw.com Consequently, a large number of patents are filed each year claiming novel pyrimidine-containing compounds with improved selectivity and potency against various cancer-related kinases. dennemeyer.comscu.edu

Another major area of patent activity is in the development of antiviral agents. numberanalytics.comnumberanalytics.com The pyrimidine core is a fundamental component of nucleosides, making it a natural starting point for the design of antiviral drugs that interfere with viral replication. Patent applications in this space often cover novel nucleoside and non-nucleoside pyrimidine derivatives with activity against a range of viruses, including HIV, hepatitis, and influenza. numberanalytics.comnumberanalytics.com

Furthermore, there is a growing interest in patenting pyrimidine-based compounds for the treatment of neurological disorders, inflammatory diseases, and metabolic conditions. caldwelllaw.com The adaptability of the pyrimidine structure allows for the fine-tuning of physicochemical properties, enabling the development of drugs that can cross the blood-brain barrier or exhibit specific anti-inflammatory effects. caldwelllaw.comthepatentsearchfirm.com

Recent patent trends also indicate a move towards more complex and targeted pyrimidine derivatives. This includes the development of deuterated versions of known pyrimidine drugs to improve their pharmacokinetic profiles and the creation of bifunctional molecules that can target multiple biological pathways simultaneously. caldwelllaw.com

Future Directions in Intellectual Property Protection for Novel Derivatives

The future of intellectual property (IP) protection for novel derivatives of this compound and other pyrimidine-based compounds will likely be shaped by several emerging trends in patent law and the pharmaceutical industry.

One key area will be the strategic patenting of metabolites and prodrugs. cohausz-florack.de As new therapeutic agents derived from this compound are developed, companies will likely seek to extend their patent protection by filing separate patents on the active metabolites formed in the body or on prodrugs designed to improve the delivery and efficacy of the parent compound. cohausz-florack.deajmc.com This strategy can create a multi-layered IP portfolio that prolongs market exclusivity. ajmc.com

Furthermore, there will be an increased focus on securing broad patent protection for novel heterocyclic scaffolds. numberanalytics.com As new synthetic methodologies allow for the creation of increasingly complex pyrimidine derivatives, companies will aim to draft claims that cover not just individual compounds but entire classes of related molecules with similar therapeutic applications. bailey-walsh.com This approach, often referred to as creating "patent clusters," can provide a more robust and defensible IP position. drugpatentwatch.com

Finally, international patenting strategies will continue to be crucial. bailey-walsh.com As pharmaceutical markets become more global, securing patent protection in multiple jurisdictions will be essential to maximizing the commercial potential of new pyrimidine-based drugs. This will require a deep understanding of the nuances of patent law in different regions. ccpit-patent.com.cn

Q & A

Q. How to resolve contradictory reports on the compound’s biological activity across cell lines?

  • Methodological Answer : Variability often stems from differential membrane permeability or metabolic stability. Use orthogonal assays:
  • Biochemical : Direct enzyme inhibition (e.g., kinase assays).
  • Cellular : Cytotoxicity (MTT assay) paired with metabolomics (LC-MS) to identify active metabolites .

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4-Bromo-2-cyclopropylpyrimidine
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4-Bromo-2-cyclopropylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.